3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a furan ring substituted with a chlorine atom and a pyrazole ring substituted with a methyl group and an amine group. This unique structure imparts specific chemical properties that make it valuable for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the furan ring can be synthesized via the cyclization of a chlorinated precursor, while the pyrazole ring can be formed through a condensation reaction involving hydrazine and a suitable diketone .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(5-Chlorofuran-2-yl)-5-methyl-4-phenylisoxazole: This compound shares a similar furan ring structure but differs in the substitution pattern on the pyrazole ring.
3-(5-Chlorofuran-2-yl)-5-(fluoromethyl)-4-phenylisoxazole: Another related compound with a fluorine substitution.
Uniqueness
3-(5-Chlorofuran-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C8H8ClN3O |
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Molecular Weight |
197.62 g/mol |
IUPAC Name |
5-(5-chlorofuran-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8ClN3O/c1-12-8(10)4-5(11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3 |
InChI Key |
XLUWNGKANDWNGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(O2)Cl)N |
Origin of Product |
United States |
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